3-Amino-5-mercapto-1,2,4-triazole

Catalog No.
S609673
CAS No.
16691-43-3
M.F
C2H4N4S
M. Wt
116.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-mercapto-1,2,4-triazole

CAS Number

16691-43-3

Product Name

3-Amino-5-mercapto-1,2,4-triazole

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)

InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N

SMILES

C1(=NC(=S)NN1)N

Synonyms

3-amino-5-mercapto-1,2,4-triazole

Canonical SMILES

C1(=NC(=S)NN1)N

Isomeric SMILES

C1(=NC(=NN1)S)N

Corrosion Inhibition

  • Copper in acidic chloride solutions: 3-Amino-5-mercapto-1,2,4-triazole (AMT) has been shown to inhibit the corrosion of copper in aerated acidic chloride pickling solutions. This research suggests that AMT forms a protective film on the copper surface, preventing the metal from reacting with the corrosive environment [].

Iron in Sodium Chloride Solutions

  • Low concentration studies: Research has investigated the use of AMT and 1,1'-thiocarbonyldiimidazole at low concentrations to inhibit the corrosion of iron in 3.5% sodium chloride (NaCl) solutions. The findings suggest that these compounds can offer some level of corrosion protection, but further research is needed to optimize their effectiveness [].

Other Applications

  • Surface-enhanced Raman scattering (SERS) sensor: Studies have explored the use of AMT in the development of SERS-based pH nano- and microsensors using silver nanoparticles. These sensors hold potential for applications in various fields, including environmental monitoring and biological sensing [].

3-Amino-5-mercapto-1,2,4-triazole is a sulfur-containing heterocyclic compound with the molecular formula C2H4N4SC_2H_4N_4S. It is characterized by the presence of an amino group and a mercapto group attached to a triazole ring. This compound exhibits a range of physical and chemical properties that make it suitable for various applications in chemistry and biology. Its structure facilitates interactions with metal ions and biological molecules, which contributes to its versatility in different fields.

As mentioned earlier, the primary focus of research on AMT has been its role as a corrosion inhibitor. The mechanism by which AMT inhibits corrosion is believed to involve the formation of a protective film on the metal surface. This film hinders the interaction between the metal and corrosive agents, thereby preventing corrosion [].

Due to its functional groups:

  • Nucleophilic Substitution: The mercapto group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex compounds.
  • Coordination Chemistry: It can form complexes with transition metals, which can be exploited in catalysis and material science .
  • Oxidation Reactions: The thiol group may be oxidized to form disulfides or sulfonic acids under appropriate conditions .

Research indicates that 3-amino-5-mercapto-1,2,4-triazole exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting inhibitory effects against various bacteria and fungi.
  • Antioxidant Properties: It can scavenge free radicals, contributing to cellular protection mechanisms .
  • Pharmacological

Several methods exist for synthesizing 3-amino-5-mercapto-1,2,4-triazole:

  • Heating Reaction of Guanidine and Thiocyanate: This method involves heating aminoguanidine thiocyanate, leading to the formation of the target compound without the need for solvents .
  • Solvent-Free Methods: These approaches utilize solid-state reactions under controlled temperatures to yield the compound efficiently .
  • Chemical Modification of Existing Compounds: Starting from related triazole derivatives, chemical modifications can introduce the amino and mercapto groups selectively.

3-Amino-5-mercapto-1,2,4-triazole has diverse applications:

  • Catalysis: Used as a functionalized ligand in catalytic processes due to its ability to coordinate with metal centers.
  • Agricultural Chemicals: Investigated for use as a pesticide or herbicide due to its biological activity against pests .
  • Material Science: Employed in the creation of nanocomposites and coatings, particularly those involving silver and gold surfaces .

Studies have shown that 3-amino-5-mercapto-1,2,4-triazole interacts effectively with various biological molecules and metal ions. These interactions are crucial for understanding its potential therapeutic effects and catalytic properties. For example:

  • Metal Ion Coordination: The compound forms stable complexes with transition metals like copper and silver, enhancing their catalytic properties.
  • Biological Targets: Research indicates potential binding interactions with enzymes or receptors involved in metabolic pathways .

Several compounds share structural similarities with 3-amino-5-mercapto-1,2,4-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Amino-1,2,4-triazoleLacks mercapto groupWidely used as a herbicide
5-Mercapto-1,2,4-triazoleLacks amino groupExhibits different reactivity patterns
3-Methyl-5-mercapto-1,2,4-triazoleContains methyl groupPotentially different biological activities

The uniqueness of 3-amino-5-mercapto-1,2,4-triazole lies in its combination of both amino and mercapto functional groups, which enhances its reactivity and biological activity compared to similar compounds. This dual functionality allows it to engage in diverse

Physical Description

DryPowde

XLogP3

-0.8

Appearance

Powder

UNII

353F2D8L1Z

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (57.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16691-43-3

Wikipedia

5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pesticide, fertilizer, and other agricultural chemical manufacturing
3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-: ACTIVE

Dates

Modify: 2023-08-15
Kok et al. Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, doi: 10.1038/s41589-020-0555-4, published online 8 June 2020

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